tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine carboxylates This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group and a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole to protect the alcoholic hydroxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate undergoes various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide (TBHP) can be used for the oxidation of aldehydes to tert-butyl peresters.
Reduction: Sodium borohydride (NaBH4) in methanol is commonly used for the reduction of aldehyde groups to alcohols.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of biologically active compounds .
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as an intermediate for the synthesis of complex molecules. It serves as a precursor to biologically active natural products like Indiacen A and Indiacen B .
Biology and Medicine: It is used in the synthesis of compounds with anticancer, anti-inflammatory, and analgesic properties .
Industry: In the industrial sector, this compound is used in the production of various materials and chemicals. The use of flow microreactor systems for its synthesis enhances the sustainability of industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations that lead to the formation of biologically active molecules. These molecules can interact with enzymes, receptors, and other proteins to exert their effects .
Comparison with Similar Compounds
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
Uniqueness: The uniqueness of tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s ability to serve as a versatile intermediate in the synthesis of various biologically active molecules sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H29NO4 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
tert-butyl 4-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H29NO4/c1-16(2,3)21-14(19)8-7-13-9-11-18(12-10-13)15(20)22-17(4,5)6/h7-8,13H,9-12H2,1-6H3/b8-7+ |
InChI Key |
CALLAWIHGKTSIT-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1CCN(CC1)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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